molecular formula C10H21BClNO2 B588163 H-Boroproline Pinacol Hydrochloride CAS No. 123948-28-7

H-Boroproline Pinacol Hydrochloride

Cat. No.: B588163
CAS No.: 123948-28-7
M. Wt: 233.543
InChI Key: KACPBWGBUOFTBL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

H-Boroproline Pinacol Hydrochloride is a proline boronic acid analog inhibitor of dipeptidyl aminopeptidase IV . Dipeptidyl aminopeptidase IV (DPP-IV) is an enzyme that plays a significant role in glucose metabolism. It is involved in the degradation of incretins such as GLP-1, which are hormones that stimulate a decrease in blood glucose levels .

Mode of Action

As an inhibitor of DPP-IV, this compound binds to the active site of the enzyme, preventing it from cleaving and inactivating incretins . This results in prolonged incretin activity, leading to increased insulin secretion, decreased glucagon release, and consequently, a reduction in blood glucose levels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the incretin pathway. By inhibiting DPP-IV, the compound prolongs the activity of incretins, leading to enhanced insulin secretion and reduced glucagon release . This results in decreased hepatic glucose production and increased glucose uptake by peripheral tissues, ultimately leading to a decrease in blood glucose levels .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of DPP-IV activity, leading to prolonged incretin activity . At the cellular level, this results in increased insulin secretion from pancreatic beta cells and decreased glucagon release from alpha cells . The net effect is a reduction in blood glucose levels, making this compound potentially useful in the management of conditions like diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Boroproline Pinacol Hydrochloride typically involves the reaction of proline derivatives with boronic acid reagents. One common method includes the use of pinacol as a protecting group for the boronic acid, which is then reacted with proline under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

H-Boroproline Pinacol Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acid derivatives, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Boroproline Pinacol Hydrochloride is unique due to its combination of a proline moiety and a boronic acid group protected by pinacol. This structure provides stability and specificity in its inhibitory action, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BNO2.ClH/c1-9(2)10(3,4)14-11(13-9)8-6-5-7-12-8;/h8,12H,5-7H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACPBWGBUOFTBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747211
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123948-28-7
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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